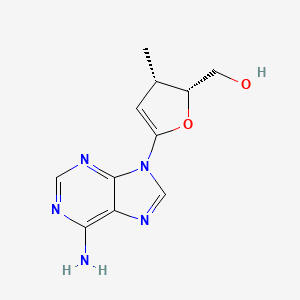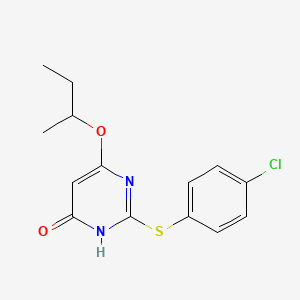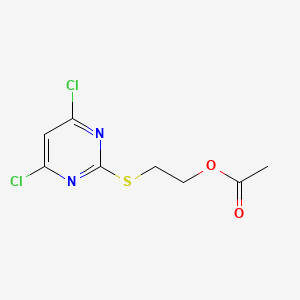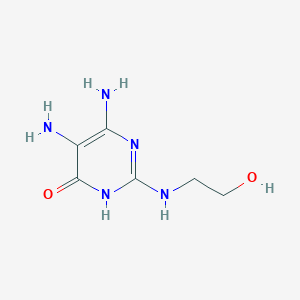
3'-O-Methyladenosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Methyladenosine 5’-(dihydrogen phosphate) is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a methoxy group, and the phosphate group is attached to the 5’ position. This compound is often found in RNA molecules and is involved in various cellular functions, including RNA stability and regulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyladenosine 5’-(dihydrogen phosphate) typically involves the methylation of adenosine followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphoryl chloride or other phosphorylating agents under controlled conditions to attach the phosphate group to the 5’ position of the ribose sugar.
Industrial Production Methods
Industrial production of 3’-O-Methyladenosine 5’-(dihydrogen phosphate) may involve enzymatic methods where specific enzymes catalyze the methylation and phosphorylation reactions. These methods are often preferred due to their higher specificity and yield compared to chemical synthesis. The use of bioreactors and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3’-O-Methyladenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
3’-O-Methyladenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in RNA modification and regulation, affecting RNA stability and function.
Medicine: Investigated for its potential therapeutic effects, including its role in cancer treatment and as an antiviral agent.
Industry: Utilized in the production of nucleic acid-based products and as a research tool in various biochemical assays.
作用機序
The mechanism of action of 3’-O-Methyladenosine 5’-(dihydrogen phosphate) involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methoxy group at the 3’ position can affect the binding of proteins and other molecules to the RNA, thereby regulating various cellular processes. The phosphate group at the 5’ position is crucial for the compound’s interaction with enzymes and other molecular targets involved in RNA metabolism.
類似化合物との比較
Similar Compounds
2’-O-Methyladenosine 5’-(dihydrogen phosphate): Similar structure but with the methoxy group at the 2’ position.
Adenosine 5’-(dihydrogen phosphate): Lacks the methoxy group, making it less stable and less specific in its interactions.
Uniqueness
3’-O-Methyladenosine 5’-(dihydrogen phosphate) is unique due to the presence of the methoxy group at the 3’ position, which provides enhanced stability and specific interactions with proteins and enzymes. This modification allows it to play distinct roles in RNA metabolism and regulation compared to its unmodified counterparts.
特性
CAS番号 |
60091-04-5 |
|---|---|
分子式 |
C11H16N5O7P |
分子量 |
361.25 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P/c1-21-8-5(2-22-24(18,19)20)23-11(7(8)17)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
RUDAEXXULRVEOW-IOSLPCCCSA-N |
異性体SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
正規SMILES |
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)




![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)



![(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12921612.png)
![7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12921622.png)
![N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide](/img/structure/B12921633.png)
